molecular formula C17H12FN3O3 B4605803 N-(4-carbamoylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

N-(4-carbamoylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Cat. No.: B4605803
M. Wt: 325.29 g/mol
InChI Key: JNLODUOIUFEJCR-UHFFFAOYSA-N
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Description

N-(4-Carbamoylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a quinoline derivative characterized by a hydroxy group at position 4, a fluorine atom at position 6, and a carboxamide linkage at position 3 attached to a 4-carbamoylphenyl substituent. The fluorine atom likely enhances lipophilicity and bioavailability, while the hydroxy and carboxamide groups may contribute to hydrogen bonding and target interactions.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3/c18-10-3-6-14-12(7-10)15(22)13(8-20-14)17(24)21-11-4-1-9(2-5-11)16(19)23/h1-8H,(H2,19,23)(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLODUOIUFEJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the quinoline core and introduce the substituents through a series of reactions. For example, the introduction of the carbamoylphenyl group can be achieved through an amide coupling reaction, while the fluorine atom can be introduced via electrophilic fluorination. The hydroxy group can be added through hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and scalability. This could include the use of more efficient catalysts, solvents, and reaction conditions to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamoyl group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinoline ketone, while reduction of the carbamoyl group can produce a quinoline amine derivative.

Scientific Research Applications

N-(4-carbamoylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The carbamoylphenyl group may enhance binding affinity to certain enzymes or receptors, while the fluorine atom can improve the compound’s stability and bioavailability. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

A comparative analysis of key structural analogs is summarized below:

Compound Name Core Structure Substituents Target/Activity Key Findings
Target Compound Quinoline-3-carboxamide 6-F, 4-OH, N-(4-carbamoylphenyl) Not explicitly stated Structural similarity to antimicrobial quinolines; hydroxy group may enhance binding
Compound 35 () Quinoline-4-carboxamide 6-F, morpholinopropyl, difluoropyrrolidin Multi-stage antimicrobial 4-carboxamide position and bulky substituents correlate with broad activity
SARS-CoV-2 Inhibitor () Thiazolo[3,2-a]pyridine 8-Cyclopropyl, 7-(naphthalen-1-ylmethyl), 5-oxo SARS-CoV-2 spike glycoprotein Computational prediction suggests superior inhibition to standard drugs
Compound 7f () Quinoline-3-carboxylate 7-Cl, cyclopropyl, benzyl ester, acetamido-sulfonamido Undisclosed Ester group may reduce metabolic stability compared to carboxamides

Key Observations

Positional Isomerism (3- vs. 4-Carboxamide)

The target compound’s 3-carboxamide group distinguishes it from compound 35 (4-carboxamide). Positional isomerism in quinolines significantly impacts biological activity; for example, 4-carboxamide derivatives like compound 35 exhibit antimicrobial properties via interactions with bacterial enzymes . The target compound’s 3-carboxamide may favor alternative targets or mechanisms.

Heterocyclic Core Modifications

The SARS-CoV-2 inhibitor () replaces the quinoline core with a thiazolo[3,2-a]pyridine system, demonstrating how core modifications expand therapeutic applications.

Functional Group Impact
  • Hydroxy Group (Target Compound) : The 4-hydroxy group may improve solubility and hydrogen bonding, critical for target engagement.
  • Ester vs. Amide (Compound 7f) : The ester in 7f is prone to hydrolysis, whereas the target’s carboxamide offers greater metabolic stability .
Fluorine and Cyclopropyl Substituents

The 6-fluoro substituent in the target compound and compound 35 is common in fluoroquinolone antibiotics, enhancing membrane penetration and target affinity. Cyclopropyl groups (e.g., in compound 7f and the SARS-CoV-2 inhibitor) may improve pharmacokinetics by reducing oxidative metabolism .

Biological Activity

N-(4-carbamoylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a compound of interest due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

This compound belongs to the quinoline family, known for various pharmacological properties. The structural features of this compound suggest potential interactions with biological targets, which may lead to therapeutic applications.

The mechanisms through which this compound exerts its biological effects are primarily mediated through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in crucial metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : Interaction with cellular receptors can lead to downstream signaling changes, affecting cell proliferation and survival.
  • Antimicrobial Activity : Quinolines often exhibit antibacterial properties by disrupting bacterial DNA synthesis or function.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, possess significant antibacterial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, highlighting its potential as an antimicrobial agent.

Anticancer Activity

Several studies have explored the anticancer potential of quinoline derivatives. For instance:

  • Cell Line Studies : The compound has shown antiproliferative effects in human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The IC50 values indicate varying degrees of sensitivity among different cell lines, suggesting selective cytotoxicity.
CompoundCell LineIC50 (µM)
This compoundCaco-225.0
This compoundHCT-11615.5

Mechanistic Insights

The compound's interaction with the PI3K/AKT signaling pathway has been investigated. Treatment with this compound resulted in:

  • Decreased PI3K and AKT Expression : Gene expression analysis revealed significant downregulation of these genes, indicating an inhibitory effect on this critical survival pathway.
  • Increased BAD Expression : The pro-apoptotic gene BAD was upregulated, suggesting that the compound may promote apoptosis in cancer cells.

Case Studies

  • Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. Results indicated that it inhibited growth in multiple bacterial strains at concentrations lower than those required for traditional antibiotics.
  • Anticancer Evaluation : Another investigation focused on the antiproliferative effects of the compound against HCT-116 cells. The study reported that treatment led to significant reductions in cell viability and induced apoptosis, as evidenced by increased caspase activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-carbamoylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide
Reactant of Route 2
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N-(4-carbamoylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.